molecular formula C4H7O6S2- B11612520 4-Hydroxytetrahydrothiophene-3-sulfonate 1,1-dioxide

4-Hydroxytetrahydrothiophene-3-sulfonate 1,1-dioxide

Cat. No.: B11612520
M. Wt: 215.2 g/mol
InChI Key: ARQIGMQNYUNRHF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structural properties and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE typically involves the reaction of tetrahydrothiophene derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE involves its interaction with various molecular targets and pathways. The sulfonate group is known to participate in nucleophilic substitution reactions, which can modify the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
  • 4-Hydroxy-1,1-dioxothiolane-3-sulfonyl chloride
  • 4-Hydroxytetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide

Uniqueness

4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONATE is unique due to its specific structural features and reactivity. Unlike its similar compounds, it possesses a hydroxyl group that enhances its solubility and reactivity in various chemical reactions. This makes it a versatile compound for use in diverse research and industrial applications .

Properties

IUPAC Name

4-hydroxy-1,1-dioxothiolane-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O6S2/c5-3-1-11(6,7)2-4(3)12(8,9)10/h3-5H,1-2H2,(H,8,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQIGMQNYUNRHF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O6S2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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